molecular formula C6H6FNO2 B13289544 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

Cat. No.: B13289544
M. Wt: 143.12 g/mol
InChI Key: CWTUQWXLVNUXRJ-UHFFFAOYSA-N
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Description

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid is an organic compound that features a pyrrole ring substituted with a fluoro group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid typically involves the introduction of a fluoro group into a pyrrole ring followed by the addition of an acetic acid moiety. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group. The reaction conditions often require a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-2-(1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. This can lead to the inhibition or activation of the target, resulting in the desired biological effect .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6FNO2

Molecular Weight

143.12 g/mol

IUPAC Name

2-fluoro-2-(1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C6H6FNO2/c7-5(6(9)10)4-2-1-3-8-4/h1-3,5,8H,(H,9,10)

InChI Key

CWTUQWXLVNUXRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C(=O)O)F

Origin of Product

United States

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